1-Acetyl-1,3-dihydro-2h-inden-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-1,3-dihydro-2H-inden-2-one is an organic compound with the molecular formula C11H10O2 It is a derivative of indanone, a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acetyl-1,3-dihydro-2H-inden-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of indanone with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, resulting in the acetylation of the indanone to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of alternative catalysts and solvents may be explored to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-1,3-dihydro-2H-inden-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Acetyl-1,3-dihydro-2H-inden-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-acetyl-1,3-dihydro-2H-inden-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indanone: A closely related compound with a similar bicyclic structure but lacking the acetyl group.
Indane-1,3-dione: Another related compound with two carbonyl groups, used in various applications such as biosensing and photopolymerization.
Uniqueness
1-Acetyl-1,3-dihydro-2H-inden-2-one is unique due to its specific acetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research and industrial applications.
Properties
CAS No. |
29926-52-1 |
---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-acetyl-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C11H10O2/c1-7(12)11-9-5-3-2-4-8(9)6-10(11)13/h2-5,11H,6H2,1H3 |
InChI Key |
ASCGGBWPDCSXOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=O)CC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.